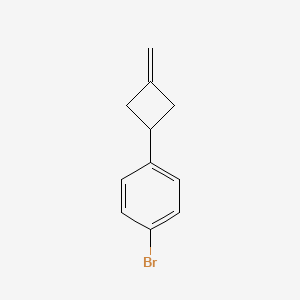
1-Bromo-4-(3-methylidenecyclobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-methylidenecyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 3-methylidenecyclobutyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the strained ring system of cyclobutane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(3-methylidenecyclobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 4-(3-methylidenecyclobutyl)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 4-(3-methylidenecyclobutyl)phenol, while oxidation with potassium permanganate could produce 4-(3-methylidenecyclobutyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of strained ring systems on biological activity, providing insights into the design of bioactive compounds.
Medicine: Research into its potential therapeutic applications includes exploring its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(3-methylidenecyclobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the strained cyclobutyl ring contribute to its reactivity, enabling it to participate in various chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of a cyclobutyl group, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Another brominated benzene derivative with distinct chemical properties and uses.
1-Bromo-3,4-(methylenedioxy)benzene: Features a methylenedioxy group, which imparts unique electronic and steric effects.
Uniqueness: 1-Bromo-4-(3-methylidenecyclobutyl)benzene stands out due to the presence of the 3-methylidenecyclobutyl group, which introduces significant ring strain and alters the compound’s reactivity
Eigenschaften
Molekularformel |
C11H11Br |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
1-bromo-4-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8-6-10(7-8)9-2-4-11(12)5-3-9/h2-5,10H,1,6-7H2 |
InChI-Schlüssel |
UMUQZYFYEYYHQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

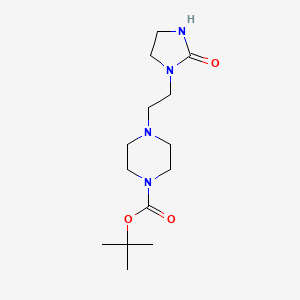
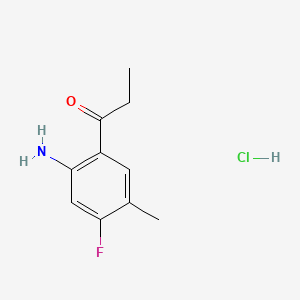

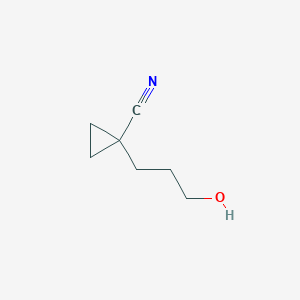
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
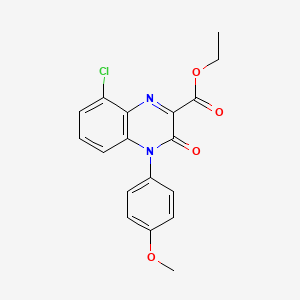

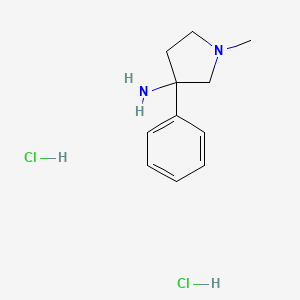
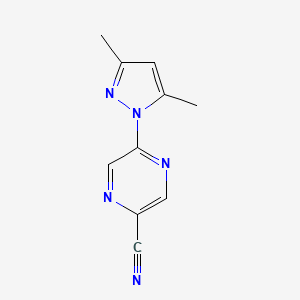
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)

